Pyribambenz-propyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

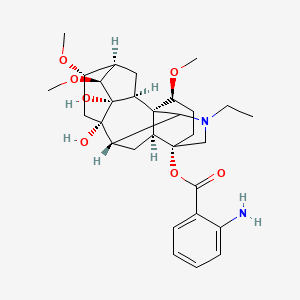

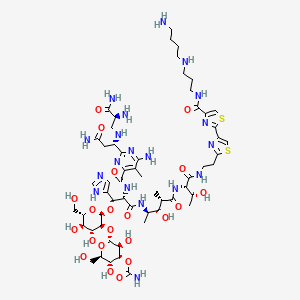

Pyribambenz-propyl is a novel and broad-spectrum herbicide. It was developed for use in oilseed crops by the Shanghai Institute of Organic Chemistry and the Zhejiang Institute of Chemical Industry in China . This compound is known for its effectiveness in eradicating a wide range of monocotyledonous and dicotyledonous weeds, making it a valuable tool in agricultural weed management .

Preparation Methods

The synthesis of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves several key steps. The microsynthetic method starts with 4,6-dimethoxy-2-pyrimidine, propyl (4-benzylamino) benzoate, and phenol . The reaction conditions include purification by preparative high-performance liquid chromatography (HPLC), resulting in a yield of 53% . The chemical structure is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy .

Chemical Reactions Analysis

Pyribambenz-propyl undergoes various chemical reactions, including hydrolysis, oxidation, and carbonylation . Common reagents used in these reactions include multi-position carbon-14 labeled compounds, chromatography, liquid scintillation spectrometry, and liquid chromatography-mass spectrometry (LC-MS) . The major products formed from these reactions include 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid, 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, and 4,6-dimethoxypyrimidin-2-ol .

Scientific Research Applications

Pyribambenz-propyl has several scientific research applications. It is primarily used as a herbicide in agriculture to control weeds in oilseed crops . The compound inhibits acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition leads to the effective control of weeds without significant harm to the crops . Additionally, the compound’s low toxicity makes it environmentally safe for use in agricultural fields .

Mechanism of Action

The mechanism of action of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves the inhibition of acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth . By inhibiting ALS, the compound disrupts the production of these amino acids, leading to the death of the targeted weeds . This selective inhibition ensures that the herbicide effectively controls weeds without causing significant damage to the crops .

Comparison with Similar Compounds

Pyribambenz-propyl is unique due to its broad-spectrum herbicidal activity and low toxicity . Similar compounds include other ALS inhibitors such as imazapyr, imazapic, and imazethapyr . propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate stands out due to its effectiveness in controlling a wide range of weeds and its environmental safety .

Properties

Molecular Formula |

C23H25N3O5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |

InChI |

InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |

InChI Key |

ZHYPDEKPSXOZKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |

Synonyms |

propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)

![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)